molecular formula C20H18ClNO2S B11330610 N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11330610
M. Wt: 371.9 g/mol
InChI Key: QLWBDYGRHFMETR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiophene ring, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophen-2-ylmethyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
  • N-(1-cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-14-9-10-15(12-18(14)21)22(13-16-6-5-11-25-16)20(23)17-7-3-4-8-19(17)24-2/h3-12H,13H2,1-2H3

InChI Key

QLWBDYGRHFMETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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